5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Key structural elements include:
- A thiophen-2-yl substituent at position 2.
- A [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl group at position 4.
This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves cyclization of oxadiazole intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN6O2S/c19-12-4-1-3-11(7-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-5-2-6-28-15)22-25(14)10-20-24/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMEZJDOIAUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step reactions The initial step often includes the formation of the 1,2,4-oxadiazole ring through the reaction of an appropriate nitrile with hydroxylamineThe final steps involve the construction of the pyrazolo[1,5-d][1,2,4]triazin-4-one core, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives .
Scientific Research Applications
5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It can be used in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For example, in its antimicrobial application, it may inhibit bacterial enzymes critical for cell wall synthesis. In its anticancer application, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Core Heterocycle Impact: Pyrazolo-triazinones (e.g., target compound, BI71963) exhibit rigid, planar structures ideal for kinase inhibition, whereas 1,2,4-triazoles (e.g., ) are more flexible, enhancing antimicrobial activity via membrane interaction . The pyrazolo-triazinone core in the target compound may confer higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .
Substituent Effects :
- Bromophenyl vs. Phenyl : The 3-bromophenyl group in the target compound likely enhances lipophilicity (logP ~2.8) and bioactivity compared to phenyl-substituted analogues (logP ~2.1) . Bromine’s electron-withdrawing effect may also improve target binding via halogen bonding .
- Thiophene vs. Other Heterocycles : Thiophen-2-yl substituents (common in the target and analogues) contribute to π-π stacking interactions, critical for antimicrobial and anticancer activities .
Biological Activity Trends: Antimicrobial Activity: Triazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) show broad-spectrum activity, with MIC values as low as 12.5 µg/mL against Gram-positive bacteria . The target compound’s activity is hypothesized to be comparable or superior due to its bromophenyl group. Antioxidant Potential: Bromophenyl-substituted triazole-thiones () exhibit significant radical scavenging, suggesting the target compound may share similar redox-modulating properties .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels routes for BI71963, involving oxadiazole intermediate formation followed by cyclization . In contrast, triazole derivatives () are synthesized via solvent-free reactions of oxadiazoles with amines, highlighting divergent pathways for core heterocycle formation .
Biological Activity
The compound 5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological implications and mechanisms of action.
Structural Overview
The compound features a unique combination of oxadiazole and pyrazolo-triazine moieties. The oxadiazole ring is known for its significant role in medicinal chemistry due to its diverse biological activities. The presence of the bromophenyl group enhances its lipophilicity and potentially its interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit notable anticancer activities. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted the anticancer potential of oxadiazole derivatives, emphasizing their ability to disrupt key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively documented. Compounds similar to our target compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, studies have reported that certain oxadiazole derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against various microbial strains . The structural modifications in our compound may contribute to enhanced antimicrobial activity.
Anti-inflammatory Effects
Oxadiazole-containing compounds have also been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been observed in similar structures. This suggests that our compound may possess similar anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
The biological activity of 5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many oxadiazole derivatives act as enzyme inhibitors. The specific interactions with targets such as kinases or phosphatases can lead to altered signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or interact with DNA-repair mechanisms, leading to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Villemagne et al., 2020 | 1a (BDM 71,339) | Anti-tubercular | EC = 0.072 μM; excellent pharmacokinetic profile |
| Parikh et al., 2020 | Compound 3a | Anti-TB | MIC = 0.25 µg/mL against Mtb strains |
| Upare et al., 2019 | Styryl oxadiazoles | Anti-tubercular | Highest activity at IC = 0.045 µg/mL |
These findings illustrate the potential therapeutic applications of compounds with similar structures to our target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
